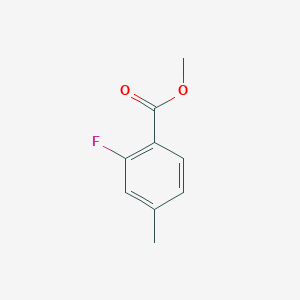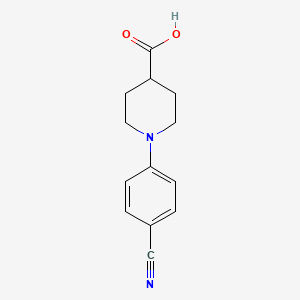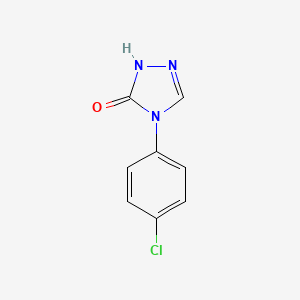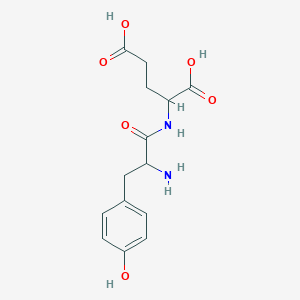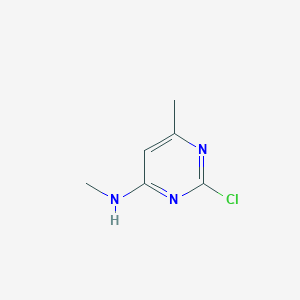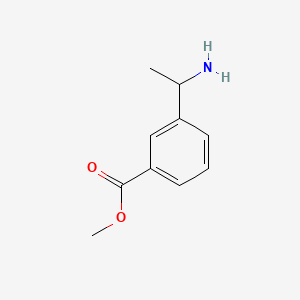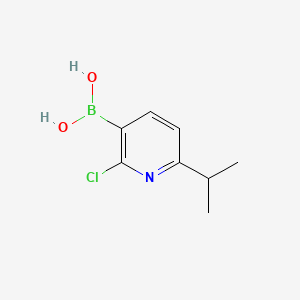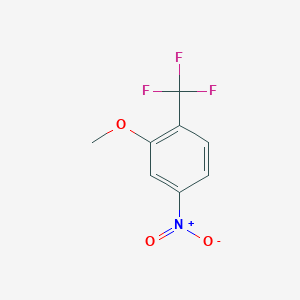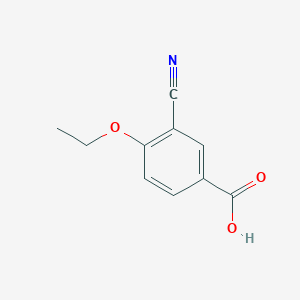
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
“2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” is a compound with the molecular weight of 215.3 . It is also known by its CAS Number: 125743-63-7 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis
The InChI code for this compound is1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is +4°C . It appears as a light yellow to brown liquid .Scientific Research Applications
Antiviral Applications : A derivative of this compound, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, has shown significant antiviral activity against Hepatitis C Virus (HCV). A study by (Jiang et al., 2020) found that this compound could block HCV replication by acting on the HCV entry stage. It was observed to be effective against clinical resistant HCV mutants and had a synergistic effect with clinical drugs.
Histamine H4 Receptor Ligands : Research by (Altenbach et al., 2008) on 2-aminopyrimidines derivatives, which include a methylpiperazine group similar to the compound , indicated their potential as ligands for the histamine H4 receptor. These compounds showed potency in vitro and demonstrated anti-inflammatory and antinociceptive activities in animal models, suggesting potential applications in pain management.
Antimycobacterial Agents : A study by (Patel et al., 2014) developed compounds based on benzonitrile/nicotinonitrile and s-triazines, which included a 4-methylpiperazin-1-yl group. These compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, showing potential as new lead compounds in the fight against tuberculosis.
Glucosidase Inhibitors with Antioxidant Activity : Research involving 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, as discussed by (Özil et al., 2018), revealed their potential as in vitro antioxidant agents and glucosidase inhibitors. These compounds exhibited high scavenging activity and could be considered for further exploration in managing oxidative stress and diabetes.
Antimicrobial Activities : A study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which included a 4-methylpiperazin-1-yl group, indicated promising antimicrobial properties, as shown by (Al‐Azmi & Mahmoud, 2020).
Safety and Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
It is known that the compound has antiviral activity against hepatitis c virus (hcv) . The exact mechanism of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of HCV
Result of Action
It is known that the compound has antiviral activity against HCV , but the specific molecular and cellular effects are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile . .
Biochemical Analysis
Biochemical Properties
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modest inhibitor of the hepatitis C virus (HCV) through interactions with HCV-infected Huh7.5 cell cultures . The nature of these interactions involves binding to specific sites on the viral proteins, thereby inhibiting their function and preventing viral replication.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In HCV-infected cells, it has been shown to inhibit viral replication, which suggests its potential use as an antiviral agent . Additionally, its impact on gene expression and cellular metabolism could lead to further applications in cancer research and treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of viral enzymes, thereby preventing the replication of the virus. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to a decrease in viral load . This mechanism of action highlights its potential as a therapeutic agent for viral infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antiviral activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is essential for developing effective dosing regimens and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions determine its localization and concentration within different cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target biomolecules, thereby increasing its therapeutic potential.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZENQRLSNAOEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594569 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864069-00-1 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



